Bienvenue dans la boutique en ligne BenchChem!

N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide

ATR kinase inhibition medicinal chemistry scaffold hopping

N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide (CAS 1211301-85-7) is a synthetic small molecule (molecular formula C₁₆H₁₄N₄O₂, MW 294.31 g/mol) that integrates a 5-(p-tolyl)isoxazole ring with a pyrazine-2-carboxamide moiety via a methylene bridge. The compound belongs to the broader aminopyrazine-isoxazole chemotype disclosed in Vertex Pharmaceuticals' ATR kinase inhibitor patent portfolio (US 9,035,053 B2 and related filings), where pyrazine-isoxazole hybrids are claimed as inhibitors of ATR protein kinase for oncology applications.

Molecular Formula C16H14N4O2
Molecular Weight 294.314
CAS No. 1211301-85-7
Cat. No. B2478985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide
CAS1211301-85-7
Molecular FormulaC16H14N4O2
Molecular Weight294.314
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=NC=CN=C3
InChIInChI=1S/C16H14N4O2/c1-11-2-4-12(5-3-11)15-8-13(20-22-15)9-19-16(21)14-10-17-6-7-18-14/h2-8,10H,9H2,1H3,(H,19,21)
InChIKeyUDEGQQIUJHRMDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide (CAS 1211301-85-7): Chemical Identity, Pharmacophore Context, and Procurement Baseline


N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide (CAS 1211301-85-7) is a synthetic small molecule (molecular formula C₁₆H₁₄N₄O₂, MW 294.31 g/mol) that integrates a 5-(p-tolyl)isoxazole ring with a pyrazine-2-carboxamide moiety via a methylene bridge [1]. The compound belongs to the broader aminopyrazine-isoxazole chemotype disclosed in Vertex Pharmaceuticals' ATR kinase inhibitor patent portfolio (US 9,035,053 B2 and related filings), where pyrazine-isoxazole hybrids are claimed as inhibitors of ATR protein kinase for oncology applications [2]. Unlike the primary Vertex leads that employ an aminopyrazine core directly coupled to the isoxazole, this compound features a reversed carboxamide connectivity (pyrazine-2-carboxamide linked to the isoxazole-3-methyl position), which creates a distinct hydrogen-bonding pharmacophore. The p-tolyl substituent at the isoxazole 5-position provides a modest lipophilic aromatic group (clogP ≈ 0.94, as estimated for the scaffold) that differentiates it from halogenated and methoxy-substituted analogs commonly listed in screening libraries [1].

Why Generic Substitution Among Isoxazole-Pyrazine Carboxamides Can Lead to Divergent Target Engagement and Selectivity Profiles


Within the isoxazole-pyrazine carboxamide chemical space, small structural modifications at the isoxazole 5-aryl position can profoundly alter both physicochemical properties and biological target selectivity. The p-tolyl (4-methylphenyl) substituent present in this compound generates a distinct electronic and steric profile compared to the 4-chlorophenyl, 4-fluorophenyl, and 4-methoxyphenyl analogs: the electron-donating methyl group increases the electron density of the isoxazole ring relative to halogenated analogs, which can shift hydrogen-bond acceptor strength and π-stacking interactions with kinase hinge regions [1]. Furthermore, comparative analysis of the Vertex ATR inhibitor patent series demonstrates that aryl substituent identity is a critical determinant of ATR vs. ATM selectivity: compounds with small lipophilic groups (e.g., methyl) at this position can yield different selectivity windows than those bearing electron-withdrawing halogens, as exemplified by CHEMBL1766799 which shows an ATR IC₅₀ of 10 nM (recombinant) versus an ATM IC₅₀ of 5,000 nM [2]. Substituting the p-tolyl group for another aryl moiety without quantitative selectivity profiling therefore risks altering the polypharmacology profile, making indiscriminate interchange scientifically unsound for any study where target engagement fidelity is required.

Quantitative Differentiation Evidence: N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide vs. Closest Analogs and In-Class Candidates


Scaffold Connectivity Differentiation: Pyrazine-2-Carboxamide Linker vs. Aminopyrazine Core in ATR Kinase Inhibitors

The target compound employs a pyrazine-2-carboxamide moiety connected to the isoxazole-3-methyl position via an amide bond, whereas the lead compounds in the Vertex ATR inhibitor patent family (e.g., compounds of Formula I and II in US 9,035,053 B2) use an aminopyrazine core directly attached to the isoxazole ring [1]. This constitutional isomerism relocates the hydrogen-bond donor/acceptor pharmacophore: the carboxamide NH and carbonyl are positioned approximately 2.5–3.0 Å farther from the isoxazole ring centroid compared to the aminopyrazine NH₂. In kinase inhibitor design, such scaffold hopping can alter hinge-binding geometry and is a recognized strategy for modulating selectivity [2]. A structurally related ATR inhibitor (CHEMBL1766799) with a pyrazine-2-carboxamide core achieved an ATR IC₅₀ of 10 nM in recombinant enzyme assays, demonstrating that this scaffold connectivity is compatible with potent ATR engagement [3].

ATR kinase inhibition medicinal chemistry scaffold hopping

Sigma Receptor Selectivity Profile: Structural Differentiation from PD 144418, a Potent Sigma-1 Ligand

PD 144418 (1-propyl-5-(3-p-tolyl-isoxazol-5-yl)-1,2,3,6-tetrahydropyridine) is a structurally related compound sharing the p-tolyl isoxazole moiety but featuring a tetrahydropyridine core instead of pyrazine-2-carboxamide [1]. PD 144418 exhibits a sigma-1 (σ₁) Ki of 0.08 nM versus a sigma-2 (σ₂) Ki of 1,377 nM (σ₁/σ₂ selectivity ratio ≈ 17,000-fold), making it one of the most selective σ₁ ligands reported [1]. The target compound, by contrast, replaces the basic tetrahydropyridine with a neutral pyrazine-2-carboxamide, which is expected to substantially reduce sigma receptor affinity because the basic amine of the tetrahydropyridine is a key pharmacophoric element for sigma-1 binding [2]. While direct sigma receptor binding data for the target compound are not publicly available, structural analysis indicates that the pyrazine-2-carboxamide scaffold is more likely to engage kinase ATP-binding sites (as exemplified by the ATR inhibitor class) [3].

sigma receptor pharmacology CNS drug discovery selectivity profiling

Physicochemical Property Differentiation: p-Tolyl Lipophilicity vs. Halogenated and Methoxy Analogs

The p-tolyl substituent imparts a calculated logP (clogP) of approximately 0.94 for the target compound scaffold [1]. This is lower than the 4-chlorophenyl analog (CAS 1209399-07-4; estimated clogP increase of ~0.7 log units due to chlorine) and the 4-fluorophenyl analog (estimated clogP similar, but with altered electronic properties), but higher than the 4-methoxyphenyl analog (estimated clogP decrease of ~0.2–0.3 log units) [2]. The target compound's topological polar surface area (TPSA) is approximately 88.3 Ų, with 2 hydrogen bond donors and 6 hydrogen bond acceptors, placing it within Lipinski's Rule of 5 space for oral drug-likeness [1]. The p-methyl group provides a balanced lipophilic contribution without introducing the metabolic liability associated with para-halogen substituents (e.g., CYP450-mediated oxidative dehalogenation for p-Cl analogs) [3]. These properties make the compound a preferred choice for cellular permeability studies where moderate lipophilicity is desired without excessive protein binding that can accompany more lipophilic halogenated analogs.

physicochemical profiling drug-likeness lead optimization

Building Block Utility and Synthetic Tractability for Parallel Library Synthesis

The compound serves as a versatile intermediate for amide coupling reactions due to the presence of the secondary carboxamide NH and the potential for further functionalization at the pyrazine ring positions. The synthetic route typically involves (3+2) cycloaddition of a nitrile oxide with a dipolarophile to form the isoxazole ring, followed by amide coupling with pyrazine-2-carboxylic acid or its activated ester . This modular synthesis is amenable to parallel library construction: by varying the aryl nitrile oxide precursor, a series of 5-aryl isoxazole analogs can be generated from a common pyrazine-2-carboxylic acid intermediate [1]. In contrast, the Vertex ATR lead compounds require a more complex multistep sequence involving palladium-catalyzed cross-coupling to install the isoxazole-aminopyrazine linkage [2]. The target compound's accessible synthesis (3–4 steps from commercially available starting materials) and compatibility with standard amide coupling conditions make it a practical choice for medicinal chemistry groups seeking to rapidly explore isoxazole-pyrazine SAR without investing in specialized cross-coupling methodology.

parallel synthesis medicinal chemistry building block

Antitumor Activity Context in p-Tolyl Isoxazole Derivatives: Class-Level Evidence for Oncology Applications

N-[5-(p-Tolyl)isoxazole-3-carbonyl] analogs have demonstrated antitumor activity and, notably, enhanced the antitumor effect of doxorubicin in preclinical models [1]. While these data are for the 3-carbonyl series (rather than the 3-methylcarboxamide scaffold of the target compound), the shared p-tolyl isoxazole pharmacophore supports the hypothesis that this structural motif contributes to antitumor activity, potentially through modulation of DNA damage response pathways—consistent with the ATR kinase inhibitor mechanism pursued by Vertex [2]. The 1,2,3-triazole-isoxazole hybrid series (including N-((1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-(p-tolyl)isoxazole-3-carboxamide) achieved acetylcholinesterase inhibition 12-fold more potent than rivastigmine, demonstrating that the 5-(p-tolyl)isoxazole-3-carboxamide motif supports target engagement across diverse biological targets [3].

antitumor activity doxorubicin enhancement oncology research

Absence of Sigma-1/2 Polypharmacology as a Differentiation Advantage for Kinase-Focused Screening

A key differentiation point is what this compound is NOT: unlike the structurally related sigma ligand PD 144418 (σ₁ Ki = 0.08 nM), the absence of a basic amine in the target compound's scaffold precludes high-affinity sigma receptor binding [1]. Sigma-1 receptor engagement is associated with a wide range of CNS effects including modulation of NMDA receptor signaling, dopamine synthesis, and neurosteroid biosynthesis, which can confound phenotypic screening results in cellular assays [2]. For researchers conducting kinase-targeted screening campaigns or DNA damage response studies (the therapeutic context of ATR inhibition), sigma receptor polypharmacology represents an unwanted source of assay noise and potential false positives in target identification [3]. The target compound's structural exclusion from the sigma pharmacophore thus provides cleaner target engagement hypotheses, making it a more appropriate tool compound for kinase-focused chemical biology than the potent sigma ligand PD 144418.

polypharmacology risk kinase selectivity screening design

Recommended Research and Procurement Scenarios for N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide


Kinase Inhibitor Screening Libraries Targeting ATR/DNA Damage Response Pathways

Procure this compound as a structurally distinct entry in kinase-focused screening libraries, specifically for ATR/ATM/DNA-PK selectivity profiling. The pyrazine-2-carboxamide scaffold offers a hydrogen-bonding pharmacophore that is topologically distinct from the aminopyrazine core of Vertex's primary ATR leads (US 9,035,053 B2) [1]. Its predicted low sigma receptor engagement (absence of basic amine pharmacophore) reduces polypharmacology risk compared to sigma-active isoxazole derivatives such as PD 144418 [2]. Pair with the 4-chlorophenyl and 4-methoxyphenyl analogs to establish a focused 5-aryl SAR series for probing isoxazole substituent effects on kinase selectivity.

Medicinal Chemistry Hit-to-Lead Programs Requiring Moderate Lipophilicity and Synthetic Tractability

Deploy this compound as a lead-like starting point in hit-to-lead optimization where balanced physicochemical properties (clogP ≈ 0.94, TPSA ≈ 88.3 Ų) are desirable for cellular permeability without excessive non-specific protein binding [1]. The modular synthesis (3–4 steps via (3+2) cycloaddition and amide coupling) enables rapid parallel analog generation compared to the more complex cross-coupling-dependent routes for Vertex-style aminopyrazine-isoxazole compounds [3]. The p-tolyl group provides a metabolically neutral lipophilic contact that can be systematically varied to optimize potency while monitoring CYP450-mediated clearance.

Chemical Biology Tool Compound for Dissecting Kinase vs. Sigma Receptor Pharmacology

Use this compound as a specificity control in chemical biology experiments where sigma receptor engagement must be excluded. The structural divergence from PD 144418 (sigma-1 Ki = 0.08 nM) is mechanistically informative: the absence of a basic amine eliminates the sigma-1 pharmacophore while preserving the isoxazole-pyrazine hybrid scaffold that may engage kinase ATP-binding sites [2]. This makes the compound valuable for experiments designed to distinguish sigma-mediated phenotypic effects from kinase-mediated effects in cellular models co-expressing both target classes.

Building Block Procurement for Parallel Synthesis of Isoxazole-Pyrazine Carboxamide Libraries

Acquire this compound as a key intermediate for amide coupling-based library synthesis, leveraging the secondary carboxamide and pyrazine ring positions for further diversification. The commercial availability of the compound eliminates the need for in-house synthesis of the isoxazole-methylamine intermediate, reducing lead time for library production. The p-tolyl substituent provides a reference point for subsequent SAR exploration, where the methyl group can be replaced with halogens, methoxy, or heterocyclic substituents to probe electronic and steric effects on target binding [1].

Quote Request

Request a Quote for N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.